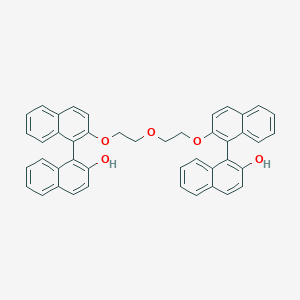
5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as DBN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in inhibiting the growth of cancer cells is not fully understood. However, it has been proposed that 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione induces apoptosis in cancer cells by activating the caspase pathway. In organic synthesis, 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts as a nucleophilic catalyst by forming a reactive intermediate with the substrate, which then undergoes the desired reaction.
Biochemical and Physiological Effects:
5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. In a study on the anticancer activity of 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, it was found that 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione caused a decrease in cell viability and induced apoptosis in cancer cells. In another study, 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione was found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its ease of synthesis and purification. 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is also stable under various reaction conditions, making it suitable for use as a catalyst. However, one of the limitations of using 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is its low solubility in water, which can limit its application in aqueous reactions.
Direcciones Futuras
There are several future directions for the research on 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. One direction is to explore the potential of 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione as a therapeutic agent for other diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate the use of 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in inhibiting the growth of cancer cells.
Métodos De Síntesis
5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized through a multistep reaction process starting from 5,5-dibromo-barbituric acid and 4-nitrobenzaldehyde. The reaction involves the use of various reagents and solvents such as triethylamine, acetic anhydride, and methanol. The final product is obtained through recrystallization and purification processes.
Aplicaciones Científicas De Investigación
5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has shown potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been studied for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. In materials science, 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used as a building block for the synthesis of functional materials such as metal-organic frameworks. In organic synthesis, 5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used as a catalyst for various reactions such as the Michael addition reaction.
Propiedades
Nombre del producto |
5,5-dibromo-1-{4-nitrophenyl}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Fórmula molecular |
C10H5Br2N3O4S |
Peso molecular |
423.04 g/mol |
Nombre IUPAC |
5,5-dibromo-1-(4-nitrophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C10H5Br2N3O4S/c11-10(12)7(16)13-9(20)14(8(10)17)5-1-3-6(4-2-5)15(18)19/h1-4H,(H,13,16,20) |
Clave InChI |
NQLCBZISKZUOJH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=O)NC2=S)(Br)Br)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1N2C(=O)C(C(=O)NC2=S)(Br)Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[6-{[chloro(dimethylamino)methylene]amino}-4-(4-chlorophenyl)-3,5-dicyano-4H-thiopyran-2-yl]-N,N-dimethylcarbamimidic chloride](/img/structure/B287784.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazino]-7-ethoxy-9-phenylpyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine-8-carbonitrile](/img/structure/B287785.png)
![2-Amino-6-{2-[2-(2-{2-[(6-amino-3,5-dicyano-2-pyridinyl)oxy]ethoxy}ethoxy)ethoxy]ethoxy}-3,5-pyridinedicarbonitrile](/img/structure/B287786.png)


![5-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]indol-2-one](/img/structure/B287792.png)
![7-amino-2',4-dioxo-2-thioxo-1,1',3,3',4,5-hexahydrospiro(2H-pyrano[2,3-d]pyrimidine-5,3'-[2'H]-indole)-6-carbonitrile](/img/structure/B287794.png)
![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)
![5'-methyl-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione](/img/structure/B287797.png)
![10,10'-Bis[9-methoxyphenanthrene]](/img/structure/B287798.png)


![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)
